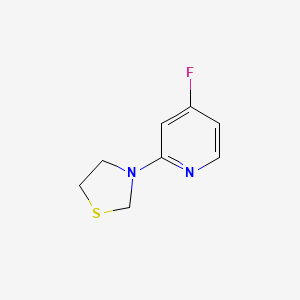

3-(4-Fluoropyridin-2-yl)thiazolidine

Description

Properties

CAS No. |

1713160-95-2 |

|---|---|

Molecular Formula |

C8H9FN2S |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-(4-fluoropyridin-2-yl)-1,3-thiazolidine |

InChI |

InChI=1S/C8H9FN2S/c9-7-1-2-10-8(5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2 |

InChI Key |

TUZYJLZYJWKHBF-UHFFFAOYSA-N |

SMILES |

C1CSCN1C2=NC=CC(=C2)F |

Canonical SMILES |

C1CSCN1C2=NC=CC(=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

One of the prominent applications of 3-(4-Fluoropyridin-2-yl)thiazolidine is its potential as an anticancer agent. Research has shown that thiazolidine derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.

Case Study: Inhibition of Fibroblast Activation Protein (FAP)

A study highlighted the modification of thiazolidine compounds to enhance their inhibitory activity against FAP, a protein associated with tumor microenvironments. The introduction of a fluorine atom at the 4-position of the pyridine ring significantly increased the potency of these compounds, demonstrating an IC50 value as low as 22 nM, indicating strong inhibitory effects on cancer cell lines .

Targeting Histone Deacetylases (HDACs)

Another area of application involves the dual-targeting ability of thiazolidine derivatives on histone deacetylases (HDACs) and peroxisome proliferator-activated receptor gamma (PPARγ). Compounds designed to interact with both targets have shown promise in cancer therapy by inducing apoptosis in malignant cells.

Data Table: HDAC Inhibition Potency

| Compound Name | HDAC4 IC50 (μM) | HDAC8 IC50 (μM) |

|---|---|---|

| P19 | 9.3 | Moderate |

| 3k | 15 | 2.3 |

This table summarizes the IC50 values for selected thiazolidine derivatives, demonstrating their varying degrees of HDAC inhibition .

Antimicrobial Activity

Research has also indicated that thiazolidine derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant bacterial strains. The structural modifications in compounds like this compound can enhance their efficacy against a broad spectrum of pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activities of various thiazolidine derivatives, including those with pyridine substitutions. Results showed significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, suggesting that these compounds could be developed into effective antimicrobial agents .

Mechanistic Insights and Structural Modifications

The effectiveness of this compound is often linked to its structural characteristics. The presence of the fluoropyridine moiety enhances lipophilicity and receptor binding affinity, which is crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiazolidine derivatives vary significantly in bioactivity based on substituents. Key analogs include:

Key Observations :

Physicochemical Properties

- Stability : Thiazolidines with electron-withdrawing groups (e.g., sulfonyl in ) exhibit higher thermal and oxidative stability .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(4-Fluoropyridin-2-yl)thiazolidine generally follows these key steps:

- Formation of the thiazolidine ring, often via cyclization involving thiourea or thioamide precursors.

- Introduction of the 4-fluoropyridin-2-yl substituent, typically via nucleophilic substitution or palladium-catalyzed coupling reactions.

- Purification and isolation of the final compound, often involving recrystallization or chromatographic methods.

Preparation via Cyclization and Functionalization

2.1 Thiazolidine Ring Formation

- The thiazolidine nucleus is commonly synthesized by reacting thiourea derivatives with α-halo carbonyl compounds or via condensation of cysteine derivatives with aldehydes or ketones.

- For example, a reported method involves treating a suitable aminothiazole intermediate with acetic anhydride and subsequent functionalization steps to yield the thiazolidine core.

Introduction of the 4-Fluoropyridin-2-yl Group

- The fluoropyridinyl moiety can be introduced through nucleophilic aromatic substitution (ipso-substitution) under basic conditions or palladium-catalyzed cross-coupling reactions.

- For instance, sodium hydride-mediated coupling or palladium-catalyzed coupling with fluoropyridine derivatives has been used to attach the fluoropyridinyl group at the 3-position of the thiazolidine ring.

Detailed Preparation Protocols

Alternative Preparation Approaches

4.1 One-Pot Rhodium-Catalyzed Dearomatization–Hydrogenation

- A novel approach involves rhodium-catalyzed dearomatization and hydrogenation of fluoropyridine substrates to yield fluorinated piperidine derivatives, which can be adapted for thiazolidine synthesis.

- This method uses controlled hydrogen pressure and specific catalytic conditions to achieve selective transformations.

4.2 Coupling Using OxymaPure and Carbodiimide Chemistry

- For related thiazolidine derivatives, coupling reactions using OxymaPure and N,N′-diisopropylcarbodiimide (DIC) in DMF have been reported to efficiently form carboxamide linkages on thiazolidine rings.

- This methodology can be adapted for attaching amine or acid functionalities on the thiazolidine core, potentially useful for modifying this compound derivatives.

Research Findings and Optimization Notes

- The choice of solvent is critical; polar aprotic solvents like DMF or N-methylpyrrolidone facilitate coupling reactions and substitutions effectively.

- Reaction temperatures are typically maintained between 25°C to 170°C depending on the step, with microwave irradiation sometimes employed to accelerate acetylation and cyclization.

- Purification often involves recrystallization from alcohols (methanol, ethanol, isopropanol) or chromatographic techniques to achieve pharmaceutical-grade purity.

- Use of activated carbon during purification can improve product quality by removing colored impurities.

- The presence of fluorine on the pyridine ring influences the electronic properties and reactivity, requiring careful control of reaction conditions to avoid side reactions.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with thiourea and α-halo carbonyls | Thiourea, α-halo ketones | Reflux in ethanol, basic catalyst | Straightforward ring formation | May require purification of intermediates |

| Pd-catalyzed coupling for fluoropyridinyl substitution | Pd catalyst, base, fluoropyridinyl halide | Mild heating, inert atmosphere | High selectivity, good yields | Requires expensive catalysts |

| Rhodium-catalyzed dearomatization-hydrogenation | Rh catalyst, H2 gas, fluoropyridine | 25–40°C, autoclave | One-pot, efficient fluorination | Specialized equipment needed |

| OxymaPure/DIC coupling for amide formation | OxymaPure, DIC, amines | Room temperature, DMF solvent | High coupling efficiency | Limited to amide bond formation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Fluoropyridin-2-yl)thiazolidine and ensuring purity?

- Methodological Answer : Synthesis typically involves condensation reactions between fluoropyridine derivatives and thiazolidine precursors. For example, 4-fluoropyridine-2-carbaldehyde can react with thiazolidine-2,4-dione under basic conditions (e.g., piperidine in ethanol) to form the target compound. Purification is achieved via flash column chromatography using gradients of hexane/ethyl acetate (e.g., 8:1 ratio) . Purity is confirmed by ¹H/¹³C NMR and elemental analysis .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure solution employs programs like SHELXD for phase determination. Refinement with SHELXL optimizes bond lengths, angles, and thermal parameters. Validate the model using tools like MOLPROBITY to assess Ramachandran plots and clash scores .

Q. What safety precautions are critical when handling fluorinated thiazolidine derivatives in laboratory settings?

- Methodological Answer : Use nitrile gloves (EN 374 certified) and flame-retardant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Contaminated gloves must be disposed of as hazardous waste. Respiratory protection (e.g., FFP2 masks) is required for powdered forms. Always wash hands post-handling and monitor for fluorinated byproduct toxicity .

Advanced Research Questions

Q. How do molecular docking studies elucidate the interaction between this compound and its biological targets?

- Methodological Answer : Homology modeling (e.g., MODELLER 9v10 ) generates target protein structures (e.g., SphK2). Docking with GOLD v5.1 assesses binding modes by scoring ligand poses in the active site. Key parameters include hydrogen bonding with residues (e.g., Cys329 in SphK2) and hydrophobic interactions with fluorophenyl groups. Validate docking results with mutagenesis or binding affinity assays (e.g., SPR) .

Q. What experimental strategies can resolve discrepancies in biological activity data for thiazolidine derivatives across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability, serum protein binding). Use orthogonal assays:

- In vitro : Compare enzyme inhibition (IC₅₀) in recombinant SphK2 vs. cell lysates.

- In-cell assays : Measure downstream biomarkers (e.g., ERK/Akt phosphorylation via Western blotting).

- Lipidomics : Quantify sphingosine-1-phosphate (S1P) levels using LC-MS to confirm target engagement .

Q. How does the dipole moment influence the biological activity of this compound derivatives?

- Methodological Answer : Lower dipole moments correlate with enhanced membrane permeability and target binding. Calculate dipole moments via DFT (e.g., B3LYP/6-31G* basis set). For example, fluorination reduces electron density in the pyridine ring, lowering dipole moments and improving activity against Gram-positive bacteria. Validate with SAR studies by introducing electron-withdrawing/donating substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.